2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolidine core substituted at position 3 with a thiophen-3-yl group. The ethanone moiety at position 1 of the pyrrolidine is further functionalized with a 4-fluorophenoxy group at position 2 (Figure 1). This structure combines aromatic (thiophene, fluorophenoxy) and alicyclic (pyrrolidine) components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-14-1-3-15(4-2-14)20-10-16(19)18-7-5-12(9-18)13-6-8-21-11-13/h1-4,6,8,11-12H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQGCNYXKLIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through the reaction of a suitable pyrrolidine derivative with a thiophenyl-containing reagent.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrrolidinyl intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- Conformational Flexibility : The pyrrolidine ring’s substitution at position 3 (thiophen-3-yl) may restrict rotational freedom compared to analogs with para-substituted phenyl groups (e.g., compound 8) .
- Lipophilicity: The thiophene and fluorophenoxy groups likely increase lipophilicity relative to pyrimidinyloxy or morpholine-containing analogs (e.g., compound in ), impacting membrane permeability.
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., compound 8 in ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), while pyrrolidine-containing compounds (e.g., ) may show improved aqueous solubility due to amine protonation.
- Thermal Stability : Melting points for related compounds range from 223–227°C (e.g., compound in ), suggesting the target compound may similarly exhibit high thermal stability.
Biological Activity
The compound 2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : It features a pyrrolidine ring connected to a thiophene moiety and a fluorophenoxy group.
- Molecular Formula : C16H18FNO2S
- Molecular Weight : 305.38 g/mol
Research indicates that this compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of the pyrrolidine and thiophene rings suggests potential interactions with neurotransmitter receptors and enzymes involved in signaling pathways.
Antimicrobial Properties
Studies have demonstrated that compounds similar to This compound possess antimicrobial properties. For example, derivatives of thiophene have been shown to inhibit bacterial growth, suggesting that this compound may exhibit similar effects.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. The inhibition of neutral sphingomyelinase (nSMase2), an enzyme implicated in neuroinflammation, has been associated with compounds structurally related to this molecule. This suggests that This compound could also exhibit neuroprotective effects through similar mechanisms .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has been noted in various studies. Inhibition of pro-inflammatory cytokines and pathways may contribute to its therapeutic potential in treating inflammatory diseases.
Study 1: Inhibition of nSMase2
A study focusing on a series of nSMase2 inhibitors reported that analogs with structural similarities to This compound demonstrated significant inhibition of the enzyme, leading to reduced levels of ceramide and improved outcomes in models of Alzheimer's disease . The study utilized high-throughput screening methods to identify potent inhibitors, providing a framework for further development.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiophene derivatives against various bacterial strains. Results indicated that certain modifications to the thiophene ring enhanced antibacterial activity, suggesting that similar modifications could be explored for This compound .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
